![molecular formula C10H9BrN2O2 B1444063 2-(4-ブロモ-1H-ピロロ[2,3-b]ピリジン-3-イル)酢酸メチル CAS No. 1134327-78-8](/img/structure/B1444063.png)
2-(4-ブロモ-1H-ピロロ[2,3-b]ピリジン-3-イル)酢酸メチル
概要
説明
Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学的研究の応用
Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method includes the reaction of 4-bromo-1H-pyrrolo[2,3-b]pyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the pyrrolo[2,3-b]pyridine core.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.
Oxidation: Oxidized forms of the pyrrolo[2,3-b]pyridine core.
Reduction: Reduced forms of the pyrrolo[2,3-b]pyridine core.
Hydrolysis: The corresponding carboxylic acid.
作用機序
The mechanism of action of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. This makes it a promising candidate for anticancer drug development .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and show various biological activities, including antimicrobial and kinase inhibition.
Uniqueness
Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is unique due to its specific substitution pattern and the presence of the ester group, which can be further modified to enhance its biological activity and selectivity .
特性
IUPAC Name |
methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-15-8(14)4-6-5-13-10-9(6)7(11)2-3-12-10/h2-3,5H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXYTCVVADLKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=NC=CC(=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857536 | |
| Record name | Methyl (4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134327-78-8 | |
| Record name | Methyl (4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


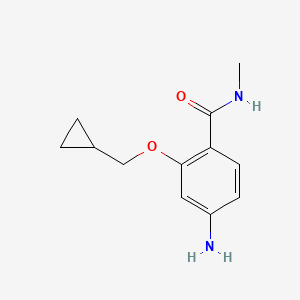
![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1443982.png)

![1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine](/img/structure/B1443986.png)
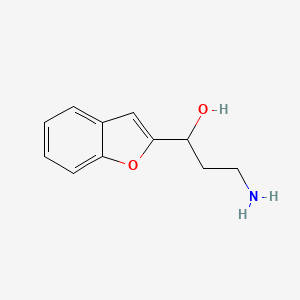
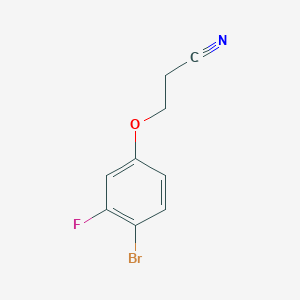
![1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene](/img/structure/B1443990.png)
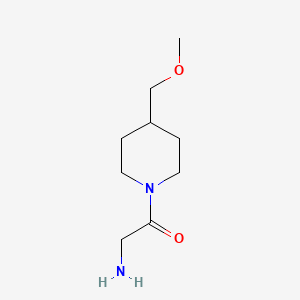
![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1443993.png)
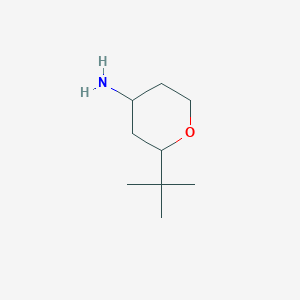
![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)
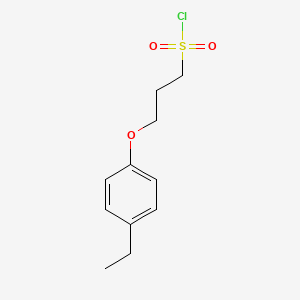
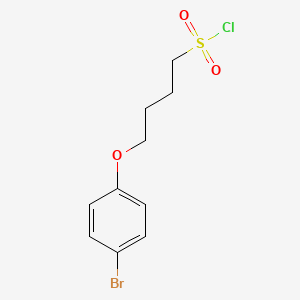
![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)
